Prodigiosin 25C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prodigiosin 25C is a naturally occurring red pigment belonging to the prodiginine family. It is produced by various bacterial species, including Serratia marcescens. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prodigiosin 25C can be synthesized through a series of chemical reactions involving the condensation of pyrrole derivatives. The synthesis typically involves the following steps:

Formation of Pyrrole Derivatives: The initial step involves the synthesis of pyrrole derivatives through the reaction of aldehydes with amines.

Condensation Reaction: The pyrrole derivatives undergo a condensation reaction to form the tripyrrole structure characteristic of this compound.

Purification: The final product is purified using techniques such as column chromatography to obtain high-purity this compound

Industrial Production Methods: Industrial production of this compound primarily involves microbial fermentation. Serratia marcescens is commonly used for this purpose. The production process includes:

Fermentation: The bacteria are cultured in nutrient-rich media under controlled conditions to maximize prodigiosin production.

Extraction: The pigment is extracted from the bacterial biomass using organic solvents such as ethanol or methanol.

Purification: The extracted prodigiosin is further purified using techniques like column chromatography to achieve the desired purity

Analyse Des Réactions Chimiques

Biosynthetic Pathway of Prodigiosin 25C

This compound is biosynthesized through a convergent pathway involving two key intermediates: 2-methyl-3-n-amylpyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) . The process occurs in bacteria such as Serratia and Streptomyces species .

Final Condensation

The MAP and MBC intermediates undergo ATP-dependent coupling via PigC, forming a conjugated tripyrrole system through dehydration .

Functional Modifications and Reactivity

This compound exhibits unique reactivity due to its conjugated system and ionophoric properties:

-

Anion Binding : The monoprotonated form binds Cl⁻ and HCO₃⁻ via hydrogen bonding, enabling transmembrane transport .

-

pH-Dependent Stability : Degrades rapidly under alkaline conditions (pH > 9), as shown by UV-Vis spectral shifts .

-

Oxidative Reactions : Susceptible to FAD⁺-dependent oxidation at the pyrrole rings, altering bioactivity .

Analytical Characterization

Key data for reaction validation:

Applications De Recherche Scientifique

Anticancer Properties

Prodigiosin 25C exhibits potent anticancer activity across a variety of cancer cell lines. Key findings include:

- Mechanism of Action : Prodigiosin induces apoptosis in cancer cells through several pathways, including the modulation of apoptosis-associated proteins such as Bcl-2, Bax, and caspase-3 . It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including melanoma, breast cancer, and lung cancer .

- Efficacy : Studies report half-maximal inhibitory concentration (IC50) values ranging from 0.5 to 2.1 µg/ml for different cancer cell lines, indicating strong cytotoxic effects with minimal toxicity to normal cells . For instance, in HeLa cells, the apoptotic rates increased significantly with higher concentrations of prodigiosin over time .

- Clinical Trials : Prodigiosin derivatives like Obatoclax have demonstrated effectiveness in treating relapsed chronic lymphocytic leukemia and small cell lung cancer in clinical settings . The compound's ability to circumvent multidrug resistance mechanisms further enhances its therapeutic potential .

Immunosuppressive Applications

This compound has shown promise as an immunosuppressive agent:

- T Cell Proliferation Inhibition : Research indicates that prodigiosin effectively inhibits T cell activation and proliferation, comparable to established immunosuppressants like FK506 . This property is particularly valuable in transplant medicine to prevent organ rejection.

- Safety Profile : Prodigiosin has a favorable safety profile with low toxicity levels when administered at therapeutic doses. Its immunosuppressive effects are attributed to the inhibition of pathways such as mTOR and COX-2 .

Environmental Applications

The environmental implications of prodigiosin are also noteworthy:

- Antimicrobial Activity : Prodigiosin exhibits antibacterial and antifungal properties, making it a candidate for biocontrol agents against harmful algal blooms and pathogenic microorganisms in aquatic environments .

- Sustainable Alternatives : As a natural pigment, prodigiosin can serve as an eco-friendly alternative to synthetic dyes in food and cosmetic industries, reducing reliance on harmful chemicals .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of prodigiosin 25C involves several pathways:

Induction of Reactive Oxygen Species (ROS): this compound induces the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Lipid Peroxidation: The compound promotes lipid peroxidation, disrupting cellular membranes and leading to cell death.

Inhibition of Cell Cycle: this compound inhibits the cell cycle, preventing the proliferation of harmful cells.

Immunomodulation: It modulates the immune response by affecting the activity of T cells and other immune cells.

Comparaison Avec Des Composés Similaires

Prodigiosin 25C is part of the prodiginine family, which includes several similar compounds:

Undecylprodigiosin: Similar to this compound but with a longer alkyl chain, leading to different solubility and biological properties.

Cycloprodigiosin: A cyclic derivative with enhanced stability and distinct biological activities.

Methacycloprodigiosin: Another cyclic derivative with unique properties compared to this compound.

Uniqueness of this compound: this compound stands out due to its potent anticancer and immunosuppressive properties, making it a valuable compound for medical research and potential therapeutic applications .

Activité Biologique

Prodigiosin 25C is a member of the prodigiosin family, a group of red pigments produced by various microorganisms, particularly Serratia marcescens. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antifungal, and immunosuppressive properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

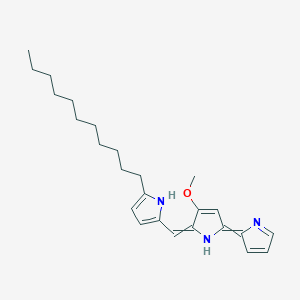

Chemical Structure and Properties

This compound is characterized by a linear tripyrrole structure. Its chemical formula is C20H26N4O, and it exhibits a high hydrophobic character, which can limit its bioavailability. The compound's properties make it a candidate for various biomedical applications, although its delivery systems are still under exploration to enhance its efficacy.

Anticancer Activity

This compound has shown promising results in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A-431 (skin cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µg/ml) | Treatment Duration (h) | % Cell Viability |

|---|---|---|---|

| HeLa | 0.5 | 24 | 85 |

| HeLa | 1.0 | 48 | 72 |

| A-431 | 2.0 | 72 | 60 |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for certain strains has been reported as low as 3.9 µg/ml.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 10.0 |

Immunosuppressive Effects

Research indicates that this compound can suppress cytotoxic T cell activity both in vitro and in vivo. This property may have implications for therapeutic applications in autoimmune diseases or transplant rejection scenarios.

Other Biological Activities

Prodigiosin has also been studied for its antifungal and algicidal properties. It has shown efficacy against pathogenic fungi like Candida albicans and has been explored for its potential in controlling harmful algal blooms.

Case Study: Anticancer Efficacy in Mice Models

A study conducted on mice models demonstrated that administration of this compound significantly reduced tumor size compared to control groups treated with saline. The study highlighted the compound's ability to enhance the immune response against tumor cells while minimizing side effects typically associated with chemotherapy.

Case Study: Wound Healing Properties

In another case study, Prodigiosin was applied topically on wounds infected with Staphylococcus aureus. Results indicated accelerated healing times and reduced bacterial load at the wound site, suggesting its potential as a wound healing agent.

Propriétés

Numéro CAS |

14960-80-6 |

|---|---|

Formule moléculaire |

C25H35N3O |

Poids moléculaire |

393.6 g/mol |

Nom IUPAC |

(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+ |

Clé InChI |

HIYSWASSDOXZLC-HKOYGPOVSA-N |

SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |

SMILES isomérique |

CCCCCCCCCCCC1=CC=C(N1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC |

SMILES canonique |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.